molecular formula C6H12O5 B12683594 2-O-Methyl-beta-D-xylopyranose CAS No. 18652-95-4

2-O-Methyl-beta-D-xylopyranose

Cat. No.: B12683594
CAS No.: 18652-95-4
M. Wt: 164.16 g/mol
InChI Key: UAXFCDNRLADBDZ-JGWLITMVSA-N
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Description

2-O-Methyl-beta-D-xylopyranose: is a methylated derivative of beta-D-xylopyranose, a sugar molecule that is part of the hemicellulose component of plant cell walls. This compound is characterized by the presence of a methyl group at the second carbon position of the xylopyranose ring. It is a rare sugar in mammalian cells but is widely distributed in the plant kingdom .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-beta-D-xylopyranose typically involves the methylation of beta-D-xylopyranose. This can be achieved through chemical pathways using methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the methylation process. These methods are advantageous due to their specificity and mild reaction conditions, which can lead to higher yields and fewer by-products .

Chemical Reactions Analysis

Types of Reactions: 2-O-Methyl-beta-D-xylopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-O-Methyl-beta-D-xylopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-O-Methyl-beta-D-xylopyranose involves its interaction with specific enzymes and receptors in biological systems. The methyl group at the second carbon position can influence the binding affinity and specificity of the compound towards its molecular targets. This can affect various biochemical pathways, including those involved in carbohydrate metabolism and cell signaling .

Comparison with Similar Compounds

Uniqueness: 2-O-Methyl-beta-D-xylopyranose is unique due to the specific placement of the methyl group, which can significantly alter its chemical reactivity and biological interactions compared to its non-methylated counterpart and other derivatives .

Properties

CAS No.

18652-95-4

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3R,4S,5R)-3-methoxyoxane-2,4,5-triol

InChI

InChI=1S/C6H12O5/c1-10-5-4(8)3(7)2-11-6(5)9/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

UAXFCDNRLADBDZ-JGWLITMVSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H](CO[C@H]1O)O)O

Canonical SMILES

COC1C(C(COC1O)O)O

Origin of Product

United States

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